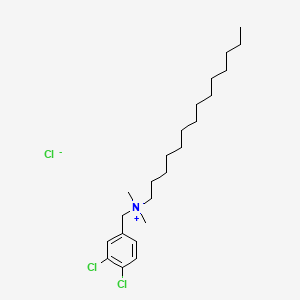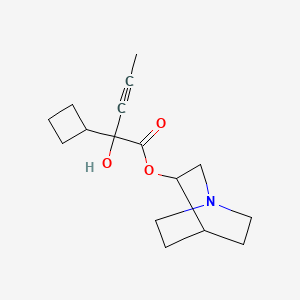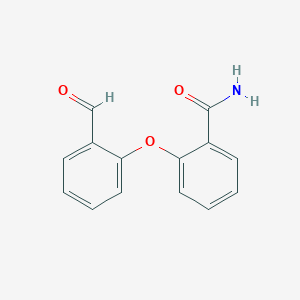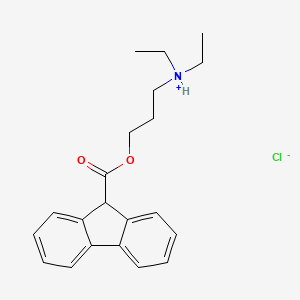
3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a fluorenecarboxylate group attached to a diethylamino propyl chain, forming a hydrochloride salt. This compound is often used in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride typically involves the esterification of 9-fluorenecarboxylic acid with 3-(diethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Diethylamino)propyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide hydrochloride
- 2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate
Uniqueness
3-(Diethylamino)propyl 9-fluorenecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenecarboxylate group provides stability and reactivity, while the diethylamino propyl chain enhances its solubility and interaction with biological targets. These characteristics make it a valuable compound in various research and industrial applications .
Propiedades
| 25394-20-1 | |
Fórmula molecular |
C21H26ClNO2 |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
diethyl-[3-(9H-fluorene-9-carbonyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-3-22(4-2)14-9-15-24-21(23)20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,20H,3-4,9,14-15H2,1-2H3;1H |
Clave InChI |
WZBSJWUNLSNPMJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






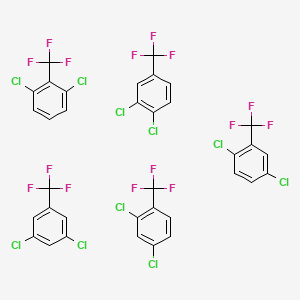
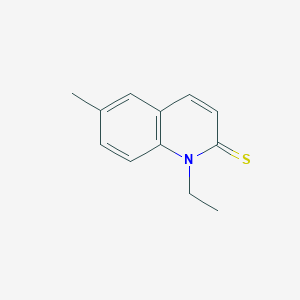


![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
